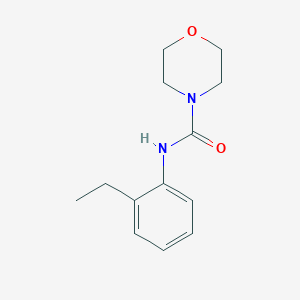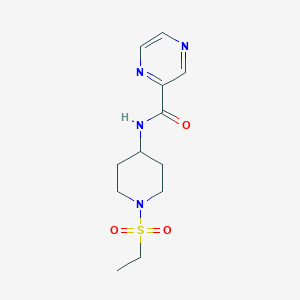
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide involves the inhibition of various cellular processes. The compound has been found to inhibit the activity of CXCR3, a G protein-coupled receptor that plays a role in various physiological processes, including inflammation and cancer. By inhibiting the activity of CXCR3, this compound can modulate various cellular processes, leading to its various biological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Some of the effects include:
1. Inhibition of cancer cell growth: The compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
2. Inhibition of inflammation: The compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
3. Modulation of cellular processes: The compound has been found to modulate various cellular processes, including cell proliferation, migration, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective: The compound is a potent and selective antagonist of CXCR3, making it a useful tool for studying the role of CXCR3 in various physiological processes.
2. Anti-cancer properties: The compound has been found to have anti-cancer properties, making it a potential treatment for cancer.
3. Anti-inflammatory properties: The compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Some of the limitations of using this compound in lab experiments include:
1. Limited availability: The compound is not widely available, making it difficult to obtain for research purposes.
2. Limited information: There is limited information available on the compound, making it difficult to design experiments for its study.
3. Cost: The cost of synthesizing the compound can be high, making it difficult for researchers with limited funding to obtain it.
Direcciones Futuras
There are several future directions for research on 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide. Some of the directions include:
1. Study of its role in cancer: Further research is needed to determine the potential of this compound as a treatment for cancer.
2. Study of its role in inflammation: Further research is needed to determine the potential of this compound as a treatment for inflammatory diseases.
3. Study of its mechanism of action: Further research is needed to determine the exact mechanism of action of this compound.
4. Development of more potent analogs: Further research is needed to develop more potent analogs of this compound.
Conclusion
In conclusion, this compound is a promising compound for scientific research. The compound has been found to have various biochemical and physiological effects, making it a potential treatment for cancer and inflammatory diseases. Further research is needed to determine the exact mechanism of action of the compound and to develop more potent analogs. Despite its limitations, this compound is a useful tool for studying the role of CXCR3 in various physiological processes.
Métodos De Síntesis
The synthesis method of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide involves several steps. The first step is the reaction of 6-methoxyquinoline-2-carboxylic acid with thionyl chloride to form 6-methoxyquinoline-2-carbonyl chloride. The second step involves the reaction of 6-methoxyquinoline-2-carbonyl chloride with N-phenylpiperidine-4-carboxamide in the presence of triethylamine to form this compound.
Aplicaciones Científicas De Investigación
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study. Some of the research applications of the compound include:
1. Study of G protein-coupled receptors: this compound has been found to be a potent and selective antagonist of the G protein-coupled receptor, CXCR3. This makes it a useful tool for studying the role of CXCR3 in various physiological processes.
2. Study of cancer: this compound has been found to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
3. Study of inflammation: this compound has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-29-19-8-10-20-17(15-19)7-9-21(25-20)23(28)26-13-11-16(12-14-26)22(27)24-18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHCLKDIFOUISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C(=O)N3CCC(CC3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)


![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)
![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)


![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)
